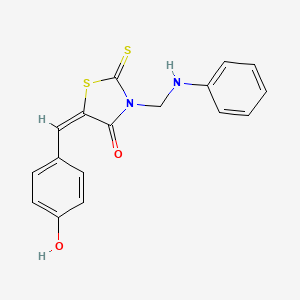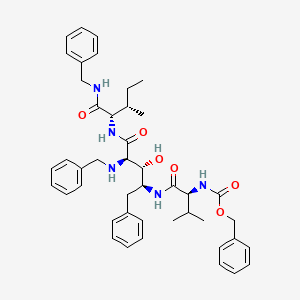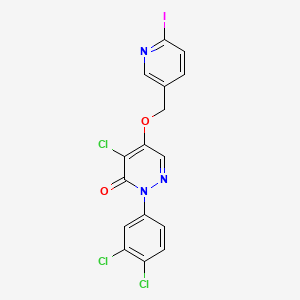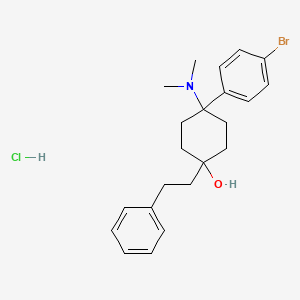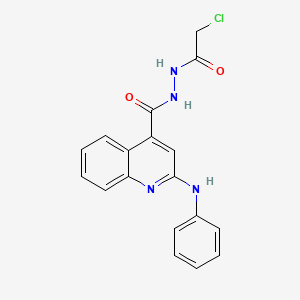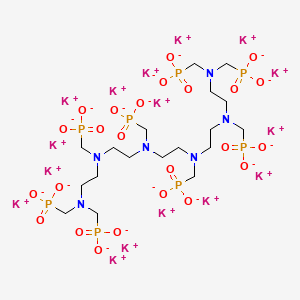
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is a complex organophosphorus compound It is characterized by its multiple phosphonate groups attached to a hexaazaoctadecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate typically involves the reaction of a hexaazaoctadecane derivative with phosphonomethylating agents under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent like methanol, with the addition of a base to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphonate groups.
Substitution: The phosphonate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organophosphorus compounds.
Biology: The compound is studied for its potential as a chelating agent and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal calcium metabolism.
Industry: It is used in the formulation of specialty chemicals and materials, including flame retardants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate involves its ability to interact with metal ions and biological molecules. The phosphonate groups can chelate metal ions, making it useful in applications requiring metal ion sequestration. Additionally, its interactions with biological molecules can influence various biochemical pathways, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Hexadecapotassium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a more complex structure and potentially different chelation properties.
Nitrilotriacetic acid (NTA): Similar to EDTA, NTA is a chelating agent, but it has fewer chelation sites compared to this compound.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple phosphonate groups, DTPA is used in similar applications but has a different molecular structure.
The uniqueness of this compound lies in its specific arrangement of phosphonate groups and its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
93858-89-0 |
|---|---|
Molekularformel |
C18H36K16N6O24P8 |
Molekulargewicht |
1593.9 g/mol |
IUPAC-Name |
hexadecapotassium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H52N6O24P8.16K/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;;;;;;;;/q;16*+1/p-16 |
InChI-Schlüssel |
PYBZBDDWQUCGFF-UHFFFAOYSA-A |
Kanonische SMILES |
C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


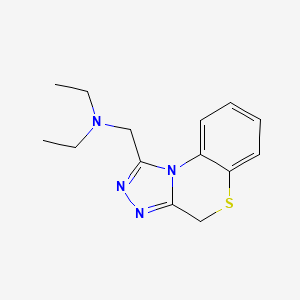


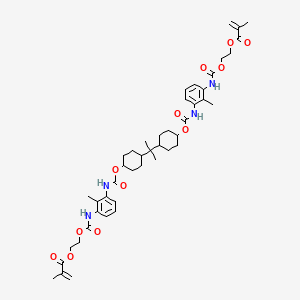


![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
